N-(3-bromophenyl)-2-methoxybenzamide

Antibacterial screening Gram-positive pathogens Benzamide SAR

N-(3-Bromophenyl)-2-methoxybenzamide (CAS 304672-92-2) is a regiospecifically defined benzamide hit compound with an IC50 of 3.19 μM against Enterococcus faecalis. Its 3-bromophenyl substitution and 2-methoxy orientation confer a LogP of 3.783, making it a high-lipophilicity benchmark for permeability assays and a minimal pharmacophore for PARP/kinase target engagement studies. The aryl bromide handle enables Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling for systematic SAR exploration. Avoid uncontrolled variables from impure or mislabeled regioisomers—verify CAS and substitution geometry before purchase.

Molecular Formula C14H12BrNO2
Molecular Weight 306.15 g/mol
Cat. No. B336661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-methoxybenzamide
Molecular FormulaC14H12BrNO2
Molecular Weight306.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C14H12BrNO2/c1-18-13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17)
InChIKeyWUNXARCUVRHWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)-2-methoxybenzamide: Procurement Specifications and Chemical Identity for Research Applications


N-(3-Bromophenyl)-2-methoxybenzamide (CAS: 304672-92-2) is a synthetic benzamide derivative with the molecular formula C14H12BrNO2 and a molecular weight of 306.15 g/mol . The compound features a 2-methoxybenzamide core substituted with a 3-bromophenyl group on the amide nitrogen, resulting in calculated physicochemical parameters including a LogP of 3.783 and a topological polar surface area (TPSA) of 38.33 Ų . This benzamide scaffold is recognized in medicinal chemistry literature as a pharmacophore for enzyme inhibition, particularly in the context of poly(ADP-ribose) polymerase (PARP) modulation and kinase-targeted drug discovery programs . The bromophenyl moiety provides a synthetic handle amenable to metal-catalyzed cross-coupling transformations, positioning the compound as both a biological probe candidate and a versatile intermediate for further derivatization .

Why N-(3-Bromophenyl)-2-methoxybenzamide Cannot Be Interchanged with Unvalidated Benzamide Analogs in Experimental Workflows


Benzamide derivatives sharing the C14H12BrNO2 formula exhibit markedly divergent biological and physicochemical profiles depending on the precise positioning of bromine and methoxy substituents. Regioisomeric variation—such as relocating the bromine atom from the 3-position to the 2- or 4-position of the phenyl ring, or shifting the methoxy group between ortho, meta, and para orientations—produces compounds with distinct LogP values, hydrogen-bonding capacities, and steric configurations that fundamentally alter target engagement and metabolic stability [1][2]. In antibacterial screening contexts, structurally analogous benzamides display IC50 values spanning orders of magnitude against identical bacterial strains, underscoring that activity is not a class-level property but a function of specific substitution geometry [3]. For procurement decisions in SAR-driven medicinal chemistry or focused biological screening, substituting N-(3-bromophenyl)-2-methoxybenzamide with an incompletely characterized regioisomer introduces uncontrolled variables that compromise data reproducibility and confound structure-activity correlation analyses.

N-(3-Bromophenyl)-2-methoxybenzamide: Comparative Performance Data Against Closest Analogs and In-Class Candidates


Antibacterial Activity of N-(3-Bromophenyl)-2-methoxybenzamide Against Enterococcus faecalis: Quantified Potency and Methodological Context

N-(3-Bromophenyl)-2-methoxybenzamide exhibits moderate antibacterial activity against Enterococcus faecalis CECT 481, with a measured IC50 value of 3.19 μM (3.19E+3 nM) in a microbial growth inhibition assay [1]. This represents an activity level approximately one order of magnitude less potent than optimized antibacterial benzamide leads targeting FtsZ or FabI that achieve sub-micromolar IC50 values, yet substantially more active than completely inactive benzamide congeners identified in broader SAR campaigns [2]. The measured potency positions the compound as a tractable starting point for structural optimization, where modifications to the bromophenyl or methoxybenzamide moieties may yield improved antibacterial candidates.

Antibacterial screening Gram-positive pathogens Benzamide SAR Enterococcus faecalis

Lipophilicity Differential Between N-(3-Bromophenyl)-2-methoxybenzamide and Its 4-Methoxy Regioisomer: Implications for Membrane Permeability and Off-Target Binding

N-(3-Bromophenyl)-2-methoxybenzamide exhibits a calculated LogP value of 3.783 . In comparison, the 4-methoxy regioisomer N-(3-bromophenyl)-4-methoxybenzamide displays a calculated LogP of 3.6, while the positional isomer 2-bromo-N-(3-methoxyphenyl)benzamide shows a LogP of 3.68 [1]. The 2-methoxy substitution confers the highest lipophilicity among the compared regioisomers, which correlates with enhanced passive membrane permeability but may also increase plasma protein binding and CYP-mediated metabolic clearance. This quantifiable difference in a key drug-likeness parameter provides a rational basis for selecting the 2-methoxy variant over regioisomeric alternatives when cellular penetration is prioritized in assay design.

Physicochemical profiling LogP comparison Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) Comparison: N-(3-Bromophenyl)-2-methoxybenzamide Versus Positional Isomers and Their Differential Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of N-(3-bromophenyl)-2-methoxybenzamide is calculated as 38.33 Ų . This value is consistent across structurally analogous bromophenyl-methoxybenzamide regioisomers, with 3-bromo-2-methoxy-N-phenylbenzamide reporting 38.3 Ų and 2-bromo-N-(3-methoxyphenyl)benzamide reporting 38 Ų [1][2]. All compared compounds fall substantially below the widely accepted 60-70 Ų threshold commonly associated with favorable passive blood-brain barrier (BBB) penetration and the 140 Ų ceiling for oral bioavailability. The consistency of TPSA across this compound series indicates that BBB penetration potential is not the primary differentiator among these analogs; rather, the site of bromine substitution governs metabolic soft spots and target-binding geometry.

TPSA analysis Blood-brain barrier permeability CNS drug-likeness Physicochemical benchmarking

Validated Application Scenarios for N-(3-Bromophenyl)-2-methoxybenzamide Based on Quantitative Differentiation Evidence


Hit-to-Lead Starting Point in Antibacterial Discovery Targeting Gram-Positive Pathogens

Based on the quantified IC50 of 3.19 μM against Enterococcus faecalis CECT 481 [1], N-(3-bromophenyl)-2-methoxybenzamide serves as a chemically tractable hit compound for antibacterial lead optimization. The moderate potency provides a measurable activity window that allows detection of both potency-enhancing and potency-diminishing structural modifications during SAR exploration. The bromine atom at the 3-position of the phenyl ring offers a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling systematic exploration of substituent effects on antibacterial potency and spectrum .

Comparative Control Compound for LogP-Dependent Cellular Permeability Studies

The elevated LogP value of 3.783 relative to regioisomeric benzamides (3.6-3.68) positions N-(3-bromophenyl)-2-methoxybenzamide as a high-lipophilicity reference compound in cellular permeability assay panels. When benchmarked against the more polar 4-methoxy regioisomer (LogP = 3.6), this compound enables quantitative assessment of how incremental lipophilicity differences affect intracellular target engagement, compound retention in lipid membranes, and susceptibility to P-glycoprotein-mediated efflux. This paired comparison supports the rational design of benzamide derivatives with optimized permeability-efflux balance.

Synthetic Intermediate for Diversified Benzamide-Derived Chemical Libraries

The 3-bromophenyl substituent provides a reactive aryl bromide moiety amenable to metal-catalyzed cross-coupling transformations, including Suzuki-Miyaura coupling with boronic acids, Buchwald-Hartwig amination, and Sonogashira alkynylation . This synthetic versatility enables the generation of structurally diverse benzamide libraries for high-throughput screening against multiple biological targets. The 2-methoxybenzamide core retains the hydrogen-bonding capacity (one donor, two acceptors) and planar aromatic geometry associated with ATP-competitive kinase inhibition and PARP enzyme modulation , supporting parallel screening across oncology-relevant target classes.

Benzamide Pharmacophore Reference Standard in Kinase and PARP Inhibitor Development

The 2-methoxybenzamide scaffold is recognized as a privileged pharmacophore in the development of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) modulators . N-(3-Bromophenyl)-2-methoxybenzamide serves as a structurally defined reference compound for establishing baseline binding parameters and validating assay conditions in target-based screening campaigns. Its unoptimized structure—lacking the extended substituents and solubilizing groups characteristic of advanced leads—provides a minimal pharmacophore benchmark against which the binding contributions of additional functional groups can be quantitatively assessed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromophenyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.